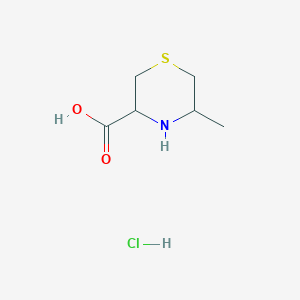

5-Methylthiomorpholine-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methylthiomorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S . It is available for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H11NO2S.ClH/c1-4-2-10-3-5 (7-4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H . This code provides a specific representation of the molecule’s structure.

科学的研究の応用

Chemical Modifications and Analysis

Compounds structurally related to 5-Methylthiomorpholine-3-carboxylic acid hydrochloride have been used extensively in chemical modifications and analysis. For instance, the derivatization of chiral carboxylic acids with (S)-anabasine to increase detectability and enantiomeric separation in LC/ESI-MS/MS highlights the significance of modifying carboxylic acids for enhanced analytical applications (Higashi et al., 2012). This demonstrates the potential of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride in facilitating the analysis of chiral molecules, contributing to advancements in chemical and pharmaceutical research.

Corrosion Inhibition

The study of corrosion inhibition of mild steel in acidic media by triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, reveals the importance of sulfur and nitrogen-containing compounds in protecting metals against corrosion (Lagrenée et al., 2002). This suggests that 5-Methylthiomorpholine-3-carboxylic acid hydrochloride, with its sulfur-containing heterocycle, could potentially serve as a novel corrosion inhibitor, offering valuable applications in materials science and engineering.

Biosynthesis and Enzymatic Studies

Research into the biosynthesis of carbapenem antibiotics has shown the intricate role of carboxylic acid derivatives in the enzymatic processes leading to antibiotic production (Stapon et al., 2003). This underscores the potential of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride in contributing to the development of novel antibiotics through its involvement in key biosynthetic pathways, highlighting its relevance in microbiology and pharmaceutical sciences.

Electrochemical Studies for Environmental Remediation

The electro-Fenton process for the degradation of organic pollutants, such as methyl parathion, in aqueous solutions has demonstrated the effectiveness of carboxylic acid derivatives in environmental remediation efforts (Diagne et al., 2007). Given the structural characteristics of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride, it may be explored for its potential in enhancing the degradation of pollutants, contributing to the fields of environmental chemistry and wastewater treatment.

Safety And Hazards

特性

IUPAC Name |

5-methylthiomorpholine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJVMZBOFRPMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiomorpholine-3-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921043.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921046.png)

![(R)-2-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine](/img/structure/B2921049.png)

![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)

![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)

![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)